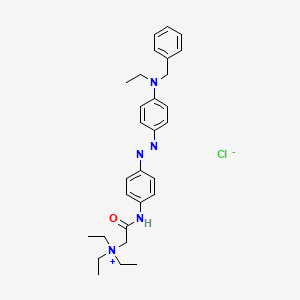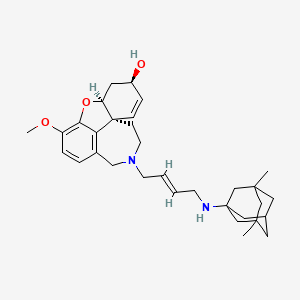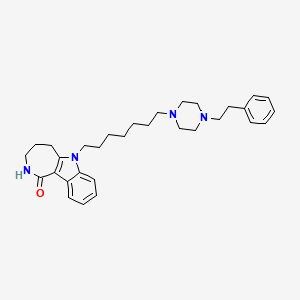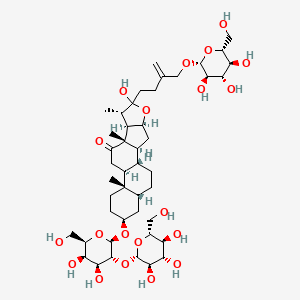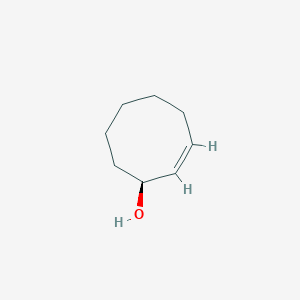
(S,E)-Cyclooct-2-enol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-Cyclooct-2-enol is an organic compound characterized by a cyclooctane ring with a double bond at the second position and a hydroxyl group (-OH) attached to the same carbon. The (S,E) notation indicates the stereochemistry of the compound, with (S) referring to the absolute configuration of the chiral center and (E) denoting the trans configuration of the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Cyclooct-2-enol typically involves the following steps:
Formation of the Cyclooctane Ring: This can be achieved through various cyclization reactions, such as the intramolecular aldol condensation or ring-closing metathesis.
Introduction of the Double Bond: The double bond can be introduced via dehydrohalogenation reactions, where a halogenated cyclooctane derivative is treated with a strong base.
Hydroxylation: The hydroxyl group is introduced through hydroboration-oxidation or epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and selectivity. Continuous flow reactors and optimized reaction conditions are employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(S,E)-Cyclooct-2-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: SOCl₂, PBr₃, or tosyl chloride (TsCl).
Major Products
Oxidation: Cyclooct-2-enone or cyclooct-2-enal.
Reduction: Cyclooctanol.
Substitution: Cyclooct-2-enyl chloride or bromide.
科学的研究の応用
(S,E)-Cyclooct-2-enol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S,E)-Cyclooct-2-enol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bond may participate in π-π interactions or undergo further chemical modifications. These interactions can modulate biological pathways and elicit specific physiological responses.
類似化合物との比較
Similar Compounds
Cyclooctanol: Lacks the double bond, making it less reactive in certain chemical reactions.
Cyclooct-2-enone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclooctene: Lacks the hydroxyl group, making it less versatile in functional group transformations.
Uniqueness
(S,E)-Cyclooct-2-enol is unique due to its combination of a hydroxyl group and a double bond within a cyclooctane ring, providing a versatile platform for various chemical reactions and applications
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
(1S,2E)-cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4+/t8-/m1/s1 |
InChIキー |
UJZBDMYKNUWDPM-YZCDNWJKSA-N |
異性体SMILES |
C1CC/C=C/[C@H](CC1)O |
正規SMILES |
C1CCC=CC(CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


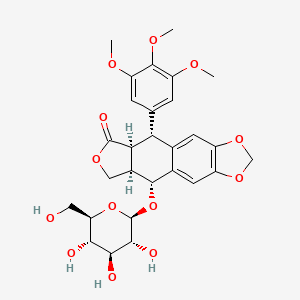
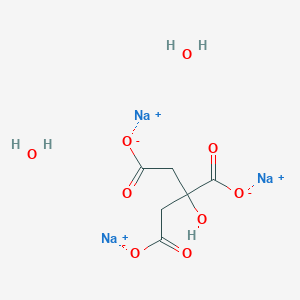
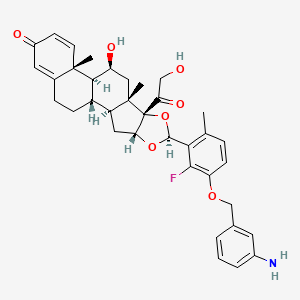

![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
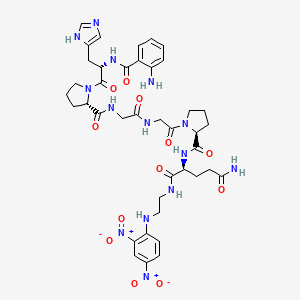
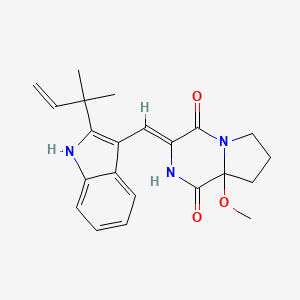
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
